![molecular formula C15H23Cl2NO B1466541 2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220030-49-8](/img/structure/B1466541.png)
2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
“2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C15H23Cl2NO . It is listed with the CAS number 1220030-49-8 .
Molecular Structure Analysis
The molecular structure of “2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride” consists of 15 carbon atoms, 23 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The average mass of the molecule is 304.255 Da .Scientific Research Applications
Analytical Chemistry
2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride: is utilized in analytical chemistry for the development of novel chromatographic methods. Its unique structure allows it to serve as a reference compound in mass spectrometry, aiding in the identification and quantification of complex mixtures. This compound’s properties can be leveraged to enhance the precision of analytical techniques, particularly in the detection of trace elements in pharmaceuticals and environmental samples .
Medicine
In the medical field, this compound has potential applications in drug development, especially as a precursor or intermediate in the synthesis of more complex molecules. Its structural features may be exploited to create compounds with specific pharmacological activities, contributing to the discovery of new therapeutic agents .
Agriculture
“2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride” could have applications in agriculture as a chemical intermediate in the synthesis of pesticides or herbicides. Its chemical properties might be useful in formulating compounds that target specific pests or weeds, thereby improving crop protection strategies .
Material Science
In material science, this compound’s characteristics could be instrumental in the creation of new polymers or coatings. Its ability to interact with various substrates might lead to the development of materials with enhanced durability, resistance to environmental factors, or specific mechanical properties .
Environmental Science
The compound may be used in environmental science research to study the degradation of chemical pollutants. Its stability under different environmental conditions makes it a suitable candidate for long-term monitoring of contaminant breakdown and transformation in ecosystems .
Biochemistry
Lastly, in biochemistry, “2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride” can be a valuable tool for probing the structure and function of biological molecules. It might act as an inhibitor or activator in enzymatic reactions, helping to elucidate the mechanisms underlying various biochemical pathways .
Safety and Hazards
properties
IUPAC Name |
2-[2-(2-chloro-4-ethylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-2-12-6-7-15(14(16)11-12)18-10-8-13-5-3-4-9-17-13;/h6-7,11,13,17H,2-5,8-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGBULDBAWKVNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCCC2CCCCN2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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